N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes an oxazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler derivatives with fewer functional groups .
Scientific Research Applications
N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyridine derivatives, such as:
- 3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- N-(butan-2-yl)-3-(2-chlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-4-10(2)20-17(23)13-9-11(3)21-18-15(13)16(22-24-18)12-7-5-6-8-14(12)19/h5-10H,4H2,1-3H3,(H,20,23) |
InChI Key |
QGMKHFWUNGDUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F |
Origin of Product |
United States |
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